Ninhydrin
Overview
Description
Ninhydrin, discovered by Siegfried Ruhemann in 1910, is a chemical compound renowned for its ability to react with amino acids to form a distinctive purple dye, known as Ruhemann's purple (RP). This reaction is not limited to amino acids; it also includes interactions with imines such as pipecolic acid and proline, the guanidino group of arginine, and several others, making it a versatile agent in analytical chemistry. Ninhydrin has found extensive applications across various scientific fields, including agricultural, biochemical, clinical, and forensic sciences, due to its unique chromogenic properties (Friedman, 2004).
Synthesis Analysis
The synthesis of ninhydrin involves the nitration of indane to produce indane-1,2,3-trione, which is subsequently reduced to ninhydrin. This synthesis process has been refined over the years to improve yield and purity for its widespread application in analytical chemistry.
Molecular Structure Analysis
Ninhydrin's molecular structure is crucial to its function as a chromogenic agent. Its ability to form RP upon reacting with primary amino groups is a result of its trione structure, which under acidic conditions, cyclically dehydrates to form the purple chromophore. This structural characteristic is integral to its application in the detection and analysis of proteins and amino acids.
Chemical Reactions and Properties
Ninhydrin reacts with amino acids and other compounds containing primary amino groups to produce a purple dye, which is quantifiable and used extensively in qualitative and quantitative analysis of proteins and peptides. Its reaction is unique due to the formation of the same chromophore across all reacting amines under specific conditions, making it a powerful tool in analytical procedures.
Physical Properties Analysis
Ninhydrin is a crystalline solid at room temperature, with a melting point of 250°C. It is soluble in water and organic solvents, which facilitates its use in various analytical methods, including chromatography and spectrophotometry.
Chemical Properties Analysis
The chemical properties of ninhydrin, particularly its reactivity with primary amino groups, underpin its extensive use in analytical chemistry. Its ability to produce colorimetric reactions with a wide range of compounds, including amino acids, peptides, and proteins, makes it an invaluable tool for biochemical analysis and research.
- Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406. Link to paper.
Scientific Research Applications
Calibration of Research Microsprayers : Ninhydrin is used to calibrate research microsprayers for depositing specific quantities of active ingredients onto surfaces, aiding in canopy penetration studies (Babcock, Brown, & Tanigoshi, 1990).
Analysis in Brewing : It's recommended for determining free alpha-amino nitrogen in malts, worts, and beers, known for yielding reproducible results (Lie, 1973).
Carbon Isotopic Studies of Protein : Useful in carbon isotopic analysis for dietary reconstruction and biochemical tracing experiments (Nelson, 1991).
Analysis of Amino Acids, Peptides, and Proteins : Essential for analyzing these compounds and also for developing latent fingerprints on porous surfaces (Hark et al., 2001).
Detection of Amino and Carboxyl Groups : Used for detecting free amino and carboxyl groups in proteins and peptides (Hytönen et al., 1996).
Wide-Ranging Applications in Various Disciplines : Ninhydrin reactions are pivotal in agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences for detection, isolation, and analysis of compounds (Friedman, 2004).
Identification and Quantitative Assay in Chromatography : Used in paper chromatography for amino-acids and peptides identification and quantification, though it has limitations with certain peptides (Kawerau & Wieland, 1951; Rydon & Smith, 1952).
Carbonic Anhydrase Inhibition Studies : Ninhydrins can bind directly to the metal ion in carbonic anhydrases, suggesting potential as lead compounds for developing inhibitors with a novel mechanism of action (Bouzina et al., 2020).
Forensic Chemistry : Prominently used as a reagent in forensic chemistry for developing fingerprints on porous surfaces (Hansen & Joullié, 2005).
Biomedical Applications : Has bactericidal, virucidal, fungicidal, antigen-antibody reactive properties and is used in fingerprint technology (Mishra, 2022).
Quantitative Determination of Amino Acids : The ninhydrin method provides a convenient, less expensive, and time-efficient way for amino acid quantification (Sun et al., 2006).
Multicomponent Reactions in Chemistry : Used in multicomponent reactions for building complex molecular architectures, some with potential as anticancer agents (Das, 2020).
Tumor Promotion Studies : Identified as a strong stage I tumor promoter, comparable to certain known compounds in dose-level experiments (Shukla et al., 1994).
Harmonic Generation Applications : Potential material for second and third harmonic generation applications in optics (Vijayan et al., 2014).
Forensic Fingermark Examination : Revolutionized forensic fingermark examination, widely used by law enforcement agencies globally for detecting latent fingermarks on porous surfaces (Jelly et al., 2009).
Stability in Rat Brain Studies : Unchanged by various drug treatments or physiological stresses in the brain of rats (Shaw & Heine, 1965).
Reagent Quality Control in Forensics : Used for routine reagent quality control and process verification in forensic science, enhancing accuracy and reliability (Croxton et al., 2021).
Safety And Hazards
Ninhydrin causes eye irritation and skin irritation . It may be absorbed through the skin in harmful amounts . Repeated exposure may cause skin dryness or cracking . Inhalation may cause central nervous system effects . Symptoms of overexposure are dizziness, headache, tiredness, nausea, unconsciousness, cessation of breathing .
Future Directions
Ninhydrin has a remarkable breadth in different fields, including organic chemistry, biochemistry, analytical chemistry and the forensic sciences . For the past several years, it has been considered an important building block in organic synthesis . Therefore, there is increasing interest in ninhydrin-based multicomponent reactions to rapidly build versatile scaffolds . Some of the synthesized compounds exhibit interesting biological activities and constitute a new hope for anticancer agents . The present review aims to highlight the multicomponent reactions of ninhydrin towards diverse organic molecules during the period from 2014 to 2019 .
properties
IUPAC Name |
2,2-dihydroxyindene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-7-5-3-1-2-4-6(5)8(11)9(7,12)13/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMOMIGRRWSMCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Record name | NINHYDRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20739 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | NINHYDRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025716 | |
Record name | Ninhydrin | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ninhydrin appears as white to light yellow crystals or powder. Becomes anhydrous with reddening at 257-266 °F. (NTP, 1992), White to light yellow crystals or powder; [CAMEO], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID. | |
Record name | NINHYDRIN | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ninhydrin | |
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URL | https://haz-map.com/Agents/1218 | |
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Record name | NINHYDRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), Solubility in water: soluble | |
Record name | NINHYDRIN | |
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URL | https://cameochemicals.noaa.gov/chemical/20739 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | NINHYDRIN | |
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Vapor Pressure |
0.00000024 [mmHg] | |
Record name | Ninhydrin | |
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Product Name |
Ninhydrin | |
CAS RN |
485-47-2 | |
Record name | NINHYDRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20739 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ninhydrin | |
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Record name | Ninhydrin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485472 | |
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Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy- | |
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Record name | Ninhydrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NINHYDRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCL6S9K23A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | NINHYDRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
466 to 469 °F (Decomposes) (NTP, 1992) | |
Record name | NINHYDRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20739 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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